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Compound of Interest

Compound Name: N-Formylpiperidine

Cat. No.: B045042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and reaction kinetics analysis, the choice of solvent is

paramount, influencing reaction rates, mechanisms, and overall efficiency. N-
Formylpiperidine, a polar aprotic solvent, presents itself as a viable alternative to more

conventional solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). This

guide provides a comparative analysis of N-Formylpiperidine's performance in reaction

kinetics, supported by physicochemical data and a representative experimental protocol.

Physicochemical Properties: A Comparative
Overview
The selection of a solvent for kinetic studies is heavily influenced by its physical and chemical

properties. A comparison of N-Formylpiperidine with common polar aprotic solvents provides

a basis for understanding its potential impact on reaction kinetics.
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Property
N-
Formylpiperidi
ne

Dimethylforma
mide (DMF)

Dimethyl
Sulfoxide
(DMSO)

N-Methyl-2-
pyrrolidone
(NMP)

Formula C₆H₁₁NO C₃H₇NO C₂H₆OS C₅H₉NO

Molar Mass (

g/mol )
113.16[1][2] 73.09 78.13 99.13

Density (g/mL at

25°C)
1.019[1] 0.944 1.100 1.028

Boiling Point (°C) 222[3] 153 189 202

Melting Point

(°C)
-31[1] -61 18.5 -24

Dielectric

Constant (ε)

Not readily

available
36.7 46.7 32.2

Dipole Moment

(Debye)

Not readily

available
3.82 3.96 4.09

Note: Dielectric constant and dipole moment for N-Formylpiperidine are not widely reported in

readily available literature, which is a gap in current data for a full comparative analysis.

N-Formylpiperidine's higher boiling point suggests it can be used for reactions requiring

higher temperatures. Its density is comparable to that of NMP. While specific solvatochromic

parameters are not readily available, its structural similarity to DMF and NMP, both polar aprotic

solvents, suggests it would have a similar capacity to solvate polar and charged species, a

critical factor in many reaction mechanisms.

Impact on Reaction Kinetics: A Theoretical and
Comparative Discussion
The rate of a chemical reaction is profoundly influenced by the solvent in which it is conducted.

Polar aprotic solvents, such as N-Formylpiperidine, DMF, and DMSO, are known to

accelerate S_N_2 reactions. They can solvate the cation of the nucleophile, leaving the anion

more "naked" and, therefore, more reactive.
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Case Study: S_N_2 Nucleophilic Substitution
To illustrate the potential performance of N-Formylpiperidine, we will consider a classic

S_N_2 reaction: the reaction of an alkyl halide with a nucleophile. While specific kinetic data for

a reaction in N-Formylpiperidine is not extensively published, we can present data for a

similar reaction in a well-studied solvent like DMSO and provide a predictive comparison.

Reaction:CH₃I + N₃⁻ → CH₃N₃ + I⁻

Kinetic Data in DMSO at 25°C

Parameter Value (in DMSO)
Predicted Value (in N-
Formylpiperidine)

Rate Constant (k) (M⁻¹s⁻¹) ~ 1.4 x 10⁻⁴ Slightly lower to comparable

Activation Energy (Ea) (kJ/mol) ~ 75 Slightly higher

Enthalpy of Activation (ΔH‡)

(kJ/mol)
~ 72 Slightly higher

Entropy of Activation (ΔS‡)

(J/mol·K)
~ -40 Comparable

Rationale for Predicted Values in N-Formylpiperidine:

The predictions for N-Formylpiperidine are based on its molecular structure and physical

properties relative to DMSO. N-Formylpiperidine has a larger molecular size and is less polar

than DMSO (based on structural analogies, as direct measurements are scarce). This could

lead to slightly less effective stabilization of the transition state compared to DMSO, resulting in

a slightly higher activation energy and a consequently lower or comparable reaction rate. The

entropy of activation is expected to be similar as the general mechanism and ordering of the

transition state would be analogous in both polar aprotic solvents. It is crucial to note that these

are predictions and require experimental validation.

Experimental Protocol: Kinetic Analysis of a
Nucleophilic Substitution Reaction
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This section outlines a general procedure for determining the reaction kinetics of a nucleophilic

substitution reaction in a polar aprotic solvent like N-Formylpiperidine.

Objective: To determine the rate constant and activation parameters for the reaction of an alkyl

halide with a nucleophile in N-Formylpiperidine.

Materials:

Alkyl halide (e.g., methyl iodide)

Nucleophile (e.g., sodium azide)

N-Formylpiperidine (anhydrous)

Thermostated UV-Vis spectrophotometer or HPLC

Volumetric flasks and pipettes

Constant temperature bath

Procedure:

Solution Preparation:

Prepare stock solutions of the alkyl halide and the nucleophile of known concentrations in

anhydrous N-Formylpiperidine.

Kinetic Runs:

Equilibrate the reactant solutions and the reaction vessel (e.g., a quartz cuvette for UV-

Vis) to the desired temperature using a constant temperature bath.

To initiate the reaction, mix known volumes of the pre-heated reactant solutions directly in

the reaction vessel.

To ensure pseudo-first-order conditions, the concentration of one reactant (e.g., the

nucleophile) should be in large excess (at least 10-fold) compared to the other.
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Data Acquisition:

Monitor the progress of the reaction over time by measuring the change in absorbance of

a reactant or product at a specific wavelength using a UV-Vis spectrophotometer.

Alternatively, aliquots can be taken at specific time intervals, the reaction quenched, and

the concentration of a species determined by HPLC.

Data Analysis:

For a pseudo-first-order reaction, plot the natural logarithm of the concentration (or

absorbance) of the limiting reactant versus time. The slope of the resulting straight line will

be equal to the negative of the pseudo-first-order rate constant (k').

The second-order rate constant (k) can be calculated by dividing k' by the concentration of

the excess reactant.

Determination of Activation Parameters:

Repeat the experiment at several different temperatures.

Plot ln(k) versus 1/T (Arrhenius plot). The activation energy (Ea) can be calculated from

the slope of the line (slope = -Ea/R, where R is the gas constant).

The enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined from an Eyring plot

(ln(k/T) versus 1/T).

Visualizing the Workflow and Concepts
Experimental Workflow for Kinetic Analysis
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Experimental Workflow for Kinetic Analysis

Preparation

Execution

Analysis

Prepare Stock Solutions
(Reactants in N-Formylpiperidine)

Equilibrate Solutions
and Instrument to Temperature

Mix Reactants to
Initiate Reaction

Monitor Reaction Progress
(e.g., UV-Vis or HPLC)

Plot Kinetic Data
(e.g., ln[A] vs. time)

Calculate Rate Constant (k)

Repeat at Different
Temperatures

Generate Arrhenius/Eyring Plots

Determine Activation
Parameters (Ea, ΔH‡, ΔS‡)

Click to download full resolution via product page

Caption: Workflow for a typical kinetic experiment.
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Conceptual Relationship of Solvent Properties and
Reaction Kinetics

Solvent Influence on S_N_2 Reaction Kinetics
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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